molecular formula C22H26N2O4 B250447 N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Cat. No. B250447
M. Wt: 382.5 g/mol
InChI Key: FSYMDRKEWSOEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling and is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders.

Mechanism of Action

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide works by inhibiting the activity of BTK, a key mediator of B-cell receptor signaling. BTK is required for the activation and survival of B-cells, and its dysregulation can lead to the development of B-cell malignancies and autoimmune diseases.
By inhibiting BTK, N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide prevents the activation of downstream signaling pathways that are important for B-cell survival and proliferation. This leads to the induction of cell death in B-cells and the reduction of disease symptoms in autoimmune models.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have a number of biochemical and physiological effects in preclinical models. These include:
- Inhibition of BTK activity: N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide inhibits the activity of BTK, preventing downstream signaling pathways from being activated.
- Induction of cell death: N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide induces cell death in B-cells, leading to the reduction of tumor burden in preclinical models.
- Reduction of inflammation: N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to reduce inflammation in preclinical models of autoimmune diseases.
- Improvement of disease symptoms: N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to improve disease symptoms in preclinical models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has shown promising results in preclinical models of B-cell malignancies and autoimmune diseases, suggesting that it may have broad therapeutic potential.
One limitation of N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, like most small molecule inhibitors, N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide may have limited bioavailability and may require frequent dosing to maintain therapeutic levels.

Future Directions

There are several potential future directions for research on N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. These include:
- Clinical trials: The safety and efficacy of N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in humans should be tested in clinical trials.
- Combination therapies: N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide may be effective in combination with other therapies, such as chemotherapy or immunotherapy.
- Biomarker identification: Biomarkers that predict response to N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide should be identified to improve patient selection and treatment outcomes.
- Mechanism of resistance: The mechanisms of resistance to N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide should be studied to identify strategies to overcome resistance.
- Alternative targets: Alternative targets for small molecule inhibitors like N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide should be identified to improve therapeutic options for B-cell malignancies and autoimmune diseases.

Synthesis Methods

The synthesis of N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with butyryl chloride to form N-butyl-4-bromo-2-fluoroaniline. This intermediate is then reacted with 3-aminophenylboronic acid to form N-butyl-4-(3-aminophenyl)-2-fluoroaniline. The final step involves the reaction of N-butyl-4-(3-aminophenyl)-2-fluoroaniline with 4-(tetrahydro-2-furanylmethoxy)benzoyl chloride to form N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide.

Scientific Research Applications

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit BTK signaling and induce cell death in B-cells.
In addition to its potential as a cancer therapy, N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been studied as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. In these models, N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to reduce inflammation and improve disease symptoms.

properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-[3-(butanoylamino)phenyl]-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C22H26N2O4/c1-2-5-21(25)23-17-6-3-7-18(14-17)24-22(26)16-9-11-19(12-10-16)28-15-20-8-4-13-27-20/h3,6-7,9-12,14,20H,2,4-5,8,13,15H2,1H3,(H,23,25)(H,24,26)

InChI Key

FSYMDRKEWSOEMS-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.